molecular formula C11H17NO2S B1445661 tert-butyl N-(4,5-dimethylthiophen-2-yl)carbamate CAS No. 1376137-24-4

tert-butyl N-(4,5-dimethylthiophen-2-yl)carbamate

Cat. No.: B1445661
CAS No.: 1376137-24-4
M. Wt: 227.33 g/mol
InChI Key: RNHCFGQZCBOMQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-butyl N-(4,5-dimethylthiophen-2-yl)carbamate: is an organic compound with the molecular formula C11H17NO2S and a molecular weight of 227.32 g/mol It is a derivative of thiophene, a sulfur-containing heterocycle, and is characterized by the presence of a carbamate group attached to the thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(4,5-dimethylthiophen-2-yl)carbamate typically involves the reaction of 4,5-dimethylthiophene-2-amine with tert-butyl chloroformate in the presence of a base such as triethylamine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamate group. The general reaction scheme is as follows:

4,5-dimethylthiophene-2-amine+tert-butyl chloroformatetriethylaminetert-butyl N-(4,5-dimethylthiophen-2-yl)carbamate\text{4,5-dimethylthiophene-2-amine} + \text{tert-butyl chloroformate} \xrightarrow{\text{triethylamine}} \text{this compound} 4,5-dimethylthiophene-2-amine+tert-butyl chloroformatetriethylamine​tert-butyl N-(4,5-dimethylthiophen-2-yl)carbamate

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis apply. This includes the use of automated reactors, precise control of reaction conditions, and purification techniques such as crystallization or chromatography to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: tert-butyl N-(4,5-dimethylthiophen-2-yl)carbamate can undergo oxidation reactions, particularly at the thiophene ring. Common oxidizing agents include and .

    Reduction: Reduction of the carbamate group can be achieved using reducing agents such as .

    Substitution: The compound can participate in nucleophilic substitution reactions, where the carbamate group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, meta-chloroperoxybenzoic acid.

    Reduction: Lithium aluminum hydride.

    Substitution: Various nucleophiles depending on the desired substitution product.

Major Products Formed:

    Oxidation: Oxidized derivatives of the thiophene ring.

    Reduction: Amines or alcohols depending on the extent of reduction.

    Substitution: Substituted thiophene derivatives.

Scientific Research Applications

Chemistry: tert-butyl N-(4,5-dimethylthiophen-2-yl)carbamate is used as a building block in organic synthesis, particularly in the development of new heterocyclic compounds. Its unique structure allows for the exploration of novel chemical reactivity and the synthesis of complex molecules.

Biology and Medicine: In biological research, this compound is investigated for its potential as a pharmacophore in drug design. The thiophene ring is a common motif in many biologically active molecules, and modifications of this structure can lead to the discovery of new therapeutic agents.

Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its stability and reactivity make it a valuable intermediate in the production of advanced materials.

Mechanism of Action

The mechanism of action of tert-butyl N-(4,5-dimethylthiophen-2-yl)carbamate is largely dependent on its chemical structure. The carbamate group can interact with various biological targets, including enzymes and receptors, through hydrogen bonding and hydrophobic interactions. The thiophene ring can participate in π-π stacking interactions, further influencing the compound’s biological activity. Specific molecular targets and pathways are determined by the context of its application, such as enzyme inhibition or receptor modulation.

Comparison with Similar Compounds

  • tert-butyl N-(thiophen-2-yl)carbamate
  • tert-butyl N-(4-methylthiophen-2-yl)carbamate
  • tert-butyl N-(5-methylthiophen-2-yl)carbamate

Comparison: tert-butyl N-(4,5-dimethylthiophen-2-yl)carbamate is unique due to the presence of two methyl groups on the thiophene ring, which can significantly alter its chemical reactivity and biological activity compared to its analogs. These methyl groups can influence the compound’s steric and electronic properties, leading to differences in how it interacts with other molecules and its overall stability.

Properties

IUPAC Name

tert-butyl N-(4,5-dimethylthiophen-2-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO2S/c1-7-6-9(15-8(7)2)12-10(13)14-11(3,4)5/h6H,1-5H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNHCFGQZCBOMQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1)NC(=O)OC(C)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1376137-24-4
Record name tert-butyl N-(4,5-dimethylthiophen-2-yl)carbamate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-butyl N-(4,5-dimethylthiophen-2-yl)carbamate
Reactant of Route 2
Reactant of Route 2
tert-butyl N-(4,5-dimethylthiophen-2-yl)carbamate
Reactant of Route 3
Reactant of Route 3
tert-butyl N-(4,5-dimethylthiophen-2-yl)carbamate
Reactant of Route 4
Reactant of Route 4
tert-butyl N-(4,5-dimethylthiophen-2-yl)carbamate
Reactant of Route 5
Reactant of Route 5
tert-butyl N-(4,5-dimethylthiophen-2-yl)carbamate
Reactant of Route 6
Reactant of Route 6
tert-butyl N-(4,5-dimethylthiophen-2-yl)carbamate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.